molecular formula C11H15NO2S B1499023 (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 916791-30-5

(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B1499023
CAS No.: 916791-30-5
M. Wt: 225.31 g/mol
InChI Key: ZOQNJFMZWPRUCS-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the hydroxymethyl group. The thiophene ring is then attached through a carbonylation reaction to form the methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of (3-Carboxypiperidin-1-yl)-thiophen-3-yl-methanone.

    Reduction: Formation of (3-Hydroxymethyl-piperidin-1-yl)-thiophen-3-yl-methanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxymethyl-piperidin-1-yl)-benzyl-methanone
  • (3-Hydroxymethyl-piperidin-1-yl)-furan-3-yl-methanone
  • (3-Hydroxymethyl-piperidin-1-yl)-pyridin-3-yl-methanone

Uniqueness

(3-(Hydroxymethyl)piperidin-1-yl)(thiophen-3-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications requiring specific electronic or optical characteristics.

Properties

IUPAC Name

[3-(hydroxymethyl)piperidin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-7-9-2-1-4-12(6-9)11(14)10-3-5-15-8-10/h3,5,8-9,13H,1-2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQNJFMZWPRUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656016
Record name [3-(Hydroxymethyl)piperidin-1-yl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-30-5
Record name [3-(Hydroxymethyl)-1-piperidinyl]-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Hydroxymethyl)piperidin-1-yl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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